molecular formula C6H11NO B13002698 (3-Azabicyclo[3.1.0]hexan-2-yl)methanol

(3-Azabicyclo[3.1.0]hexan-2-yl)methanol

Cat. No.: B13002698
M. Wt: 113.16 g/mol
InChI Key: SFEYJTLKTWQWMB-UHFFFAOYSA-N
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Description

(3-Azabicyclo[310]hexan-2-yl)methanol is a heterocyclic compound that features a bicyclic structure with a nitrogen atom incorporated into one of the rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Azabicyclo[3.1.0]hexan-2-yl)methanol typically involves cyclization reactions. One common method is the metal-catalyzed cyclization of enynes, which allows for the simultaneous formation of both rings in the bicyclic structure . Another approach involves the intramolecular cyclopropanation of alpha-diazoacetates using transition metal catalysts such as ruthenium (Ru) or rhodium (Rh) . These reactions are often carried out under mild conditions and can yield the desired product with high efficiency.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes such as the catalytic hydrogenation of precursors or the use of photochemical decomposition of substituted pyrazolines . These methods are designed to optimize yield and minimize production costs while maintaining the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-Azabicyclo[3.1.0]hexan-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to convert the alcohol group into a carbonyl group.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) to reduce carbonyl groups back to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the hydroxyl group, often using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: KMnO4, CrO3

    Reducing agents: LiAlH4, sodium borohydride (NaBH4)

    Nucleophiles: Alkyl halides, sulfonates

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can regenerate the alcohol form.

Scientific Research Applications

(3-Azabicyclo[3.1.0]hexan-2-yl)methanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3-Azabicyclo[3.1.0]hexan-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, modulating the activity of its targets. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Azabicyclo[3.1.0]hexan-2-yl)methanol is unique due to the presence of the hydroxyl group, which can participate in hydrogen bonding and other interactions that influence its reactivity and binding properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-azabicyclo[3.1.0]hexan-2-ylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c8-3-6-5-1-4(5)2-7-6/h4-8H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFEYJTLKTWQWMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1C(NC2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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